N-Methyl-1-(methylthio)-2-nitroethenamine

Description

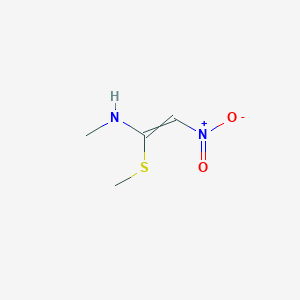

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-methyl-1-methylsulfanyl-2-nitroethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFHPXZGXNYYLD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61832-41-5, 102721-76-6 | |

| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061832415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102721766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methyl-1-(methylthio)-2-nitrovinylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1-(METHYLTHIO)-2-NITROETHENAMINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9LS0UV4E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1-(methylthio)-2-nitroethenamine can be synthesized through various methods. One common approach involves the reaction of N-methyl-2-nitroaniline with methylthiol in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch reactors. The process may include the use of microwave irradiation to enhance reaction rates and reduce reaction times. This method is considered eco-friendly and cost-effective, as it avoids the use of toxic solvents and expensive catalysts .

Chemical Reactions Analysis

Michael Addition Reactions

NMSM acts as both a Michael donor and acceptor due to its polarized C1 (electrophilic) and C2 (nucleophilic) centers:

-

As a donor : Reacts with α,β-unsaturated carbonyl compounds (e.g., 3-formylchromone) to form fused heterocycles like azaxanthones under In(OTf)₃ catalysis .

-

As an acceptor : Participates in nucleophilic attacks by amines or thiols, forming intermediates for spirocyclic compounds .

Example Reaction :

Mechanism: Knoevenagel condensation followed by Michael addition and electrocyclization .

Multi-Component Reactions (MCRs)

NMSM’s multi-site reactivity enables complex heterocycle synthesis in one-pot systems:

Notable MCR : A four-component domino reaction synthesizes 1,4-dihydropyrano[2,3-c]pyrazol-6-amines via sequential Knoevenagel condensation, Michael addition, and tautomerization .

Catalyst-Assisted

-

In(OTf)₃ : Enables azaxanthone synthesis at 100°C with 85–92% efficiency .

-

KOH/EtOH : Facilitates carbon disulfide coupling to form dithioacetal intermediates .

Catalyst-Free

-

Solvent-free conditions : Achieves 1,4-dihydropyridines (1,4-DHPs) via Knoevenagel-Michael cascade reactions (70–88% yield) .

-

Microwave irradiation : Reduces reaction times by 80% in spirocyclic compound synthesis .

Functional Group Transformations

| Reaction Type | Reagents/Conditions | Products | Application |

|---|---|---|---|

| Oxidation | H₂O₂, mCPBA | Sulfoxides, sulfones | Bioactive intermediate synthesis |

| Reduction | NaBH₄, H₂/Pd-C | Amines (Nitro → NH₂) | Drug precursor modification |

| Substitution | Amines, thiols | Thioether/amine derivatives | Diversifying scaffold libraries |

Example : Reduction of NMSM’s nitro group yields N-methyl-1-(methylthio)-2-aminoethenamine, a key intermediate for antimalarial agents .

Comparison of Synthetic Methodologies

| Parameter | Catalyst-Assisted | Catalyst-Free |

|---|---|---|

| Reaction Time | 2–6 hours | 10–48 hours |

| Yield | 75–92% | 65–88% |

| Scalability | Industrial-friendly | Limited to small-scale synthesis |

| Eco-Friendliness | Moderate (catalyst recovery needed) | High (solvent-free, low energy) |

Emerging Trends

Scientific Research Applications

Chemistry

NMSM serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo Michael addition reactions makes it suitable for creating diverse heterocyclic compounds, which are prevalent in pharmaceuticals.

| Reaction Type | Description |

|---|---|

| Michael Addition | NMSM acts as a Michael donor due to its polarized alkene structure. |

| Heterocyclic Synthesis | Utilized in the synthesis of pyrano[2,3-c]pyrazol-6-amines and other heterocycles. |

Biology

Research indicates that NMSM exhibits notable biological activities, particularly as a precursor in drug development. Its interactions with biomolecules have been explored for potential therapeutic properties.

- Biological Activity : The compound has been studied for its antimicrobial properties, showing efficacy against various bacterial strains.

- Mechanism of Action : NMSM interacts with specific enzymes or receptors, modulating biochemical pathways such as oxidative stress responses.

Medicine

NMSM has potential therapeutic applications as a precursor in the synthesis of drugs. It has been investigated for use in developing histamine H2-antagonists like ranitidine.

| Application Area | Specific Use |

|---|---|

| Drug Development | Intermediate for synthesizing ranitidine and related compounds. |

Industry

In industrial applications, NMSM is utilized in producing specialty chemicals and materials. Its unique properties allow it to function effectively as a reagent in various chemical processes.

Case Studies and Research Findings

- Synthesis of Heterocyclic Compounds :

- Antimicrobial Properties :

- Diversity-Oriented Synthesis :

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-Methyl-1-(methylthio)-2-nitroethenamine involves its ambiphilic nature. The nitro group acts as an electron-withdrawing group, making the ethene motif a good Michael acceptor. The methylthio group serves as a leaving group, facilitating nucleophilic substitution reactions. The secondary amine group donates electrons, enhancing the nucleophilicity of the compound .

Comparison with Similar Compounds

Nitro-1,1-enediamines (EDAMs)

Nithiazine IV (Neonicotinoid Insecticide)

Acyclic Nitroketene N,S-Acetals

- Structure : Share the nitro and thioether groups but lack the secondary amine.

- Reactivity : Primarily act as Michael acceptors; less versatile in multi-component reactions (MCRs) compared to NMSM .

Reactivity and Mechanistic Divergence

- NMSM: Nucleophilic Attack: Secondary amine reacts with aldehydes in Knoevenagel condensations . Electrophilic Sites: Nitro group facilitates Michael additions (e.g., with 3-aminopyrazoles) . Elimination: Methylthio group departure enables cyclization (e.g., pyrano[2,3-c]pyrazole formation) .

EDAMs :

Biological Activity

N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, synthetic applications, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

NMSM is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 148.18 g/mol

- CAS Number : 61832-41-5

The compound contains a nitro group, a methylthio group, and an amine, making it a versatile building block for further chemical reactions and potential therapeutic applications .

NMSM exhibits its biological activity through various mechanisms:

- Interaction with Biomolecules : The compound acts as a Michael acceptor due to the presence of the electron-withdrawing nitro group, facilitating nucleophilic attacks from biological nucleophiles such as thiols and amines .

- Modulation of Biochemical Pathways : NMSM can influence oxidative stress pathways and signal transduction processes, potentially leading to therapeutic effects in various diseases .

Antimicrobial Potential

Research has indicated that compounds similar to NMSM possess antimicrobial properties. The nitroethenamine framework has been explored for its ability to inhibit microbial growth, suggesting that NMSM may also exhibit similar activities. Further studies are required to quantify its efficacy against specific pathogens.

Anticancer Activity

NMSM's structural features suggest potential anticancer properties. Compounds with similar nitro groups have been shown to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation. This property could be leveraged in designing new anticancer agents .

Synthetic Applications

NMSM serves as an important precursor in the synthesis of various biologically active compounds. Its reactive sites allow for multiple synthetic pathways:

- Building Block in Organic Synthesis : NMSM is used to synthesize heterocyclic compounds that are prevalent in pharmaceuticals. This includes derivatives that may exhibit enhanced biological activities .

- Intermediate for Drug Development : The compound is being investigated as an intermediate in the synthesis of histamine H2-antagonists, which are critical in treating conditions like peptic ulcers .

Case Studies and Research Findings

Several studies have highlighted the biological potential of NMSM and its derivatives:

- Synthesis and Evaluation of Derivatives :

- Mechanistic Studies :

- Pharmacological Profiles :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methyl-1-(methylthio)-2-nitroethenamine in multi-component reactions (MCRs)?

- Methodological Answer : The compound is widely used in MCRs to synthesize heterocycles. A typical approach involves Knoevenagel condensation followed by Michael addition, tautomerization, and cyclization. For example, reactions with aldehydes and aminopyrazoles under L-proline catalysis yield pyrazolo[3,4-b]pyridines (70–85% yields) . ZnCl₂-catalyzed protocols in ethanol efficiently generate 4H-pyrans via Knoevenagel-Michael cascades . Solvent-free conditions with piperidine catalysis (120°C) are also effective for pyranopyrazoles .

Q. Which catalysts are most effective for reactions involving this compound?

- Methodological Answer : Catalyst selection depends on the target heterocycle:

- Brønsted acids (e.g., trichloroacetic acid) : Promote Mannich-type reactions for triazolopyrimidines .

- InCl₃ or CuCl : Enable spiroxindole synthesis (InCl₃) or isoxazole annulation (CuCl) .

- L-proline : A green catalyst for pyridine derivatives via domino reactions .

- Microwave-assisted protocols : Reduce reaction times (3–7 min) for indolylpyrans using InCl₃ .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Standard techniques include:

- NMR/IR : Confirm regioselectivity and tautomerization (e.g., cis/trans conformers in pyrroles via NOE studies) .

- Chromatography (TLC/HPLC) : Monitor reaction progress .

- Mass spectrometry : Validate molecular weights of intermediates (e.g., EI-MS for nitroenamine derivatives) .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize reaction conditions?

- Methodological Answer : RSM with Central Composite Design (CCD) is used to model variables like temperature and solvent composition. For example, aqueous ethanol content and temperature were optimized for bis(benzo[g]chromene) synthesis, achieving >90% yields . This statistical approach minimizes experimental runs while identifying critical interactions between parameters.

Q. How to resolve contradictions in mechanistic pathways across catalytic systems?

- Methodological Answer : Divergent mechanisms arise from catalyst-mediate electronic effects. For instance:

- Piperidine vs. Brønsted acids : Piperidine promotes Knoevenagel-Michael cascades in solvent-free conditions, while trichloroacetic acid stabilizes protonated intermediates for Mannich reactions .

- DBU-mediated aromatization : Eliminates HNO₂ to form pyrroles, contrasting with acid-catalyzed cyclizations . Mechanistic studies (e.g., isotopic labeling or DFT calculations) are recommended to resolve such discrepancies.

Q. What strategies enable catalyst-free synthesis of heterocycles?

- Methodological Answer : Green approaches include:

- Water-ethanol solvent systems : Yield benzo[f]chromenes (85–92%) via tandem Knoevenagel-Michael-O-cyclization .

- Microwave irradiation : Synthesize tetrahydrothiazolopyrimidines without catalysts, achieving 88% yields in 10 min .

- Room-temperature protocols : For dihydroindeno[1,2-b]pyrroles using ninhydrin and ethanol .

Q. How to design novel heterocycles with bioactive potential?

- Methodological Answer : Leverage the compound’s nitroenamine scaffold for:

- Anticancer agents : Phenazine-fused benzocoumarins (e.g., Scheme 39) show antiproliferative activity against B16–F10 cells .

- Antiviral scaffolds : Indeno[1,2-b]pyrrol-4(1H)-ones were evaluated as SARS-CoV-2 protease inhibitors via docking and MD simulations .

- CDK2 inhibitors : Furo[2,3-b]indol-3a-ol derivatives synthesized via sulfamic acid catalysis .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.